molecular formula C15H16Br2ClF3N2O2 B2770877 9,10-Dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane CAS No. 337920-36-2

9,10-Dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane

Cat. No.: B2770877
CAS No.: 337920-36-2
M. Wt: 508.56
InChI Key: FPNCRSGWIZEEIS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a spirocyclic structure. The pyridine ring, being aromatic, would contribute to the compound’s stability. The trifluoromethyl group would likely make the compound more lipophilic (fat-soluble), which could affect its behavior in biological systems .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on the specific conditions and reagents present. For instance, the pyridine ring could potentially undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, while the presence of the pyridine ring could contribute to its aromaticity and stability .

Scientific Research Applications

Structural Analysis and Conformation

  • Studies on similar spirocyclic compounds have elucidated their structural details using X-ray diffraction and NMR techniques, revealing insights into their stereoscopic structures and the effects of differently shielding aromatic rings (Xiao-Qiao Sun et al., 2010).
  • Analysis of tetraoxaspirododecane derivatives demonstrated the stability of the twist-chair conformation in the tetraoxepane ring, highlighting the minimal effect of halogen atoms on geometric parameters and crystal packing (L. Khalilov et al., 2020).

Catalysis and Chemical Synthesis

  • The use of pyridine-based compounds in the synthesis of complex nickel clusters demonstrates their potential in catalysis and materials science, where such clusters exhibit ferromagnetic exchange (Constantinos G. Efthymiou et al., 2016).
  • Research on the synthesis of novel trispiropyrrolidine/thiapyrrolizidines in deep eutectic solvent highlights the role of such spirocyclic compounds in facilitating regio- and diastereoselective syntheses, showing the versatility of spirocyclic frameworks in organic synthesis (Ruby Singh and Aakash Singh, 2017).

Metal-Organic Frameworks and Coordination Chemistry

  • Spirocyclic compounds have been employed in the coordination chemistry of lanthanide(III) elements, suggesting applications in separation processes and nuclear waste management, as shown by their ability to distinguish between americium(III) and europium(III) (M. Hudson et al., 2003).

Molecular Electronics and Supramolecular Chemistry

  • The development of phosphorus-nitrogen compounds with spiro-crypta phosphazene derivatives indicates potential applications in molecular electronics and the design of novel supramolecular structures (Z. Kılıç et al., 2009).

Environmental and Green Chemistry

  • Studies on the desulfurization of oils using ionic liquids featuring pyridine and other heterocyclic components suggest environmental applications, particularly in enhancing the extraction efficiency of sulfur compounds from hydrocarbons (J. Holbrey et al., 2008).

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to predict its mechanism of action in biological systems. The trifluoromethyl group is often used in pharmaceuticals to increase lipophilicity and metabolic stability , so it’s possible that this compound could have some biological activity.

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use in various fields, such as pharmaceuticals or agrochemicals .

Properties

IUPAC Name

9,10-dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Br2ClF3N2O2/c16-10-7-24-14(25-8-11(10)17)1-3-23(4-2-14)13-12(18)5-9(6-22-13)15(19,20)21/h5-6,10-11H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNCRSGWIZEEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCC(C(CO2)Br)Br)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Br2ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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